N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a triazole ring, a pyridine ring, and a carboxamide group
Properties
IUPAC Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c1-7-10(5-6-11(18-7)14(15,16)17)12(23)19-13-21-20-8(2)22(13)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNSFIIXYLLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NC2=NN=C(N2C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Pyridine Ring Functionalization: The pyridine ring is functionalized with a trifluoromethyl group and a carboxamide group. This can be achieved through nucleophilic substitution reactions and subsequent amide formation.
Coupling of the Triazole and Pyridine Rings: The final step involves coupling the triazole ring with the functionalized pyridine ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methylpyridine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but lacks the 2-methyl group.
Uniqueness
The presence of both the trifluoromethyl group and the 2-methyl group in N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
